

discovery and history of 3-(4-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenyl)benzaldehyde

Cat. No.: B147907

[Get Quote](#)

An In-depth Technical Guide to 3-(4-Chlorophenyl)benzaldehyde

This guide provides a comprehensive technical overview of **3-(4-Chlorophenyl)benzaldehyde**, a biaryl aldehyde of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, characterization, and potential applications, grounding all information in established scientific principles and authoritative references.

Introduction and Strategic Importance

3-(4-Chlorophenyl)benzaldehyde, also known as 4'-Chloro-[1,1'-biphenyl]-3-carbaldehyde, belongs to the biaryl class of compounds. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, planar nature allows it to engage in specific binding interactions with biological targets, while the two aryl rings provide a framework for introducing diverse functional groups to modulate pharmacological properties.

The strategic importance of **3-(4-Chlorophenyl)benzaldehyde** lies in its dual functionality:

- The aldehyde group is a versatile chemical handle for a wide array of transformations, including reductive amination, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.

- The chloro-substituted phenyl ring offers a site for further modification via cross-coupling reactions and influences the molecule's electronic and lipophilic properties, which are critical for its behavior in biological systems.

While a specific "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the development of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, which revolutionized the synthesis of biaryl compounds from the 1970s onwards.

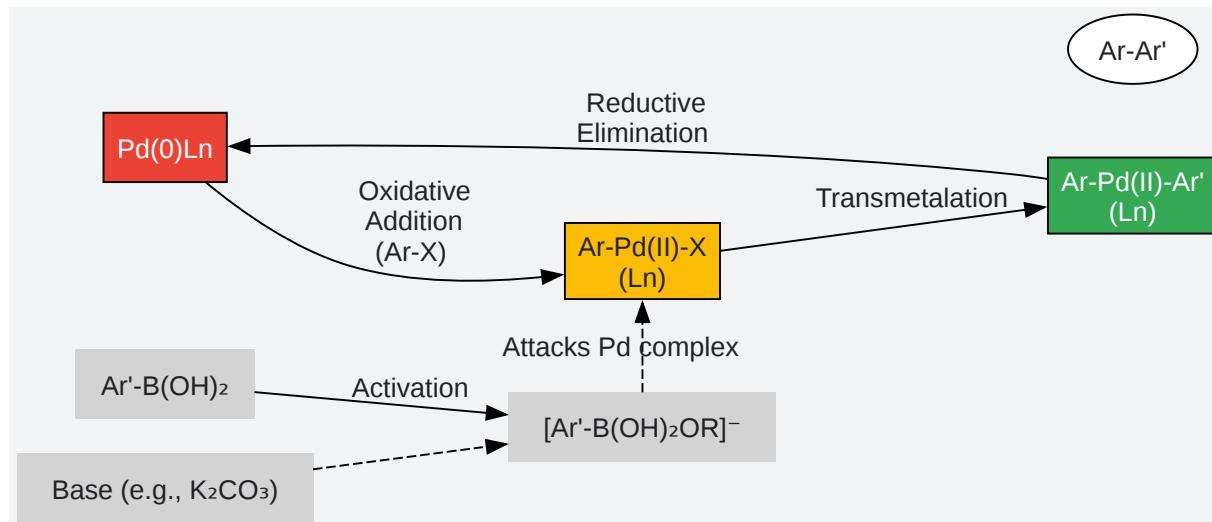
Physicochemical and Structural Properties

A summary of the key physicochemical properties of **3-(4-Chlorophenyl)benzaldehyde** is presented below. These properties are essential for its handling, reaction setup, and purification.

Property	Value	Reference(s)
CAS Number	139502-80-0	[1]
Molecular Formula	C ₁₃ H ₉ ClO	[2]
Molecular Weight	216.66 g/mol	[2]
IUPAC Name	3-(4-chlorophenyl)benzaldehyde	[2]
Melting Point	58 °C	[3]
Appearance	Expected to be a white to off-white solid	
SMILES	C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C=O	[2]
InChIKey	JIBHWLKAALCSRU-UHFFFAOYSA-N	[3]

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling

The most efficient and widely adopted method for constructing the C-C bond between the two phenyl rings in **3-(4-Chlorophenyl)benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction offers high yields, mild reaction conditions, and exceptional tolerance to a wide range of functional groups, including the essential aldehyde moiety.


Causality of Experimental Design: The choice of reactants for the Suzuki coupling is strategic. The typical disconnection involves a boronic acid (or ester) derivative and an aryl halide. For this target molecule, two primary routes are viable:

- Route A: Coupling of 3-formylphenylboronic acid with a 4-chloro-substituted aryl halide (e.g., 1-chloro-4-iodobenzene).
- Route B: Coupling of (4-chlorophenyl)boronic acid with a 3-formyl-substituted aryl halide (e.g., 3-bromobenzaldehyde).

Route B is often preferred in laboratory settings due to the commercial availability and stability of the starting materials. The palladium catalyst, typically with phosphine ligands, is crucial for facilitating the catalytic cycle. A base is required to activate the boronic acid for the transmetalation step.

Catalytic Cycle of the Suzuki-Miyaura Reaction

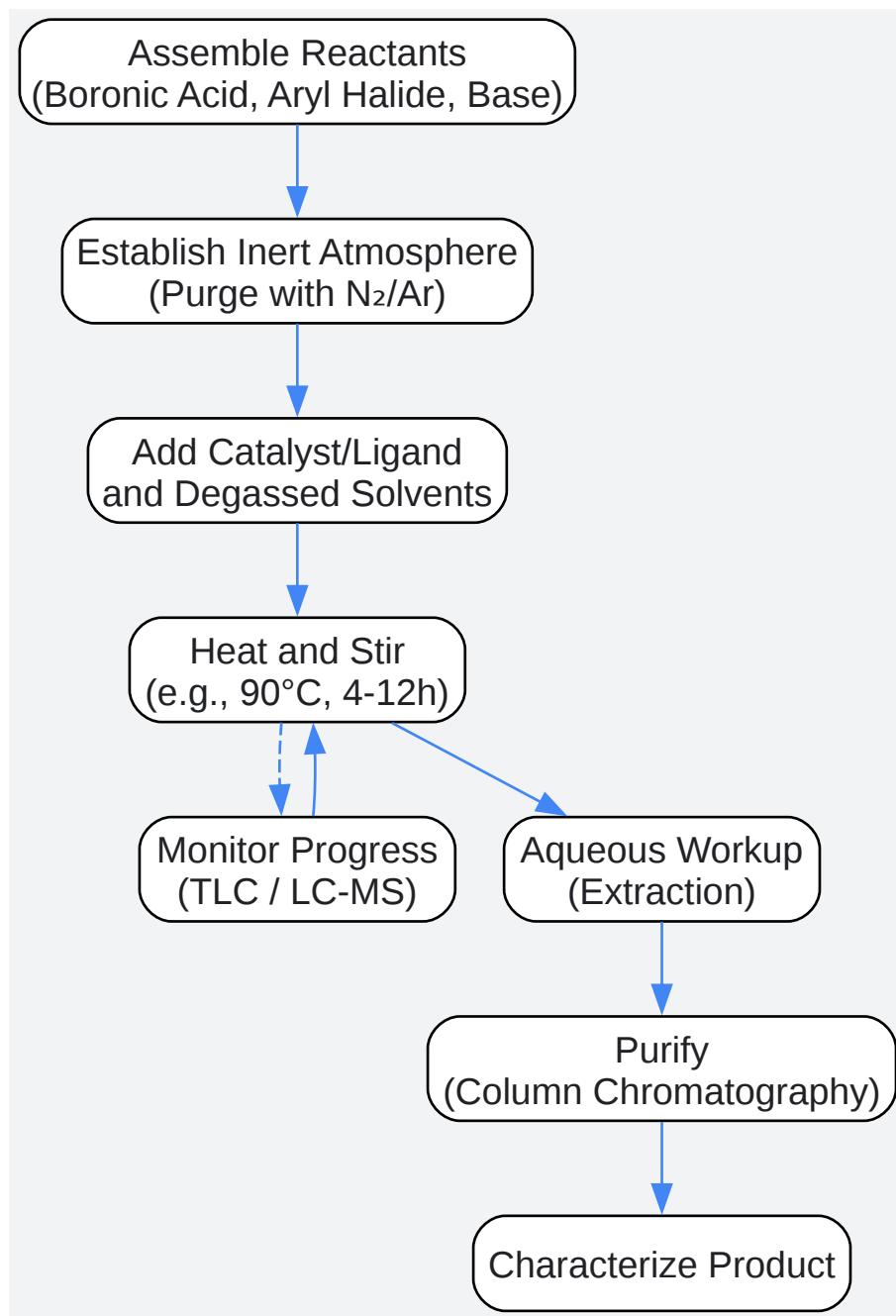
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.

[Click to download full resolution via product page](#)

Suzuki-Miyaura cross-coupling catalytic cycle.

Detailed Experimental Protocol (Exemplary)

This protocol describes the synthesis of **3-(4-Chlorophenyl)benzaldehyde** via the Suzuki-Miyaura coupling of (4-chlorophenyl)boronic acid and 3-bromobenzaldehyde.


Materials:

- (4-chlorophenyl)boronic acid (1.1 equivalents)
- 3-bromobenzaldehyde (1.0 equivalent)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- Triphenylphosphine (PPh_3 , 8 mol%) or a more advanced ligand like SPhos
- Potassium Carbonate (K_2CO_3 , 2.5 equivalents)
- Toluene and Water (e.g., 4:1 mixture)

- Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon)

Procedure:

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar and condenser, add (4-chlorophenyl)boronic acid, 3-bromobenzaldehyde, and potassium carbonate.
- **Inert Atmosphere:** Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
- **Catalyst and Solvent Addition:** Under a positive pressure of inert gas, add the palladium catalyst, the phosphine ligand, and the degassed solvent mixture (Toluene/Water). Degassing the solvents by sparging with an inert gas prior to use is critical for reproducible results.
- **Reaction:** Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **3-(4-Chlorophenyl)benzaldehyde**.

[Click to download full resolution via product page](#)

General experimental workflow for synthesis.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While a dedicated publication with full spectral data is not readily available, the expected data based on the structure are as follows:

- ^1H NMR (Proton Nuclear Magnetic Resonance):
 - Aldehyde Proton (CHO): A singlet peak is expected at a downfield chemical shift, typically between δ 9.9-10.1 ppm.
 - Aromatic Protons: A complex series of multiplets will appear in the aromatic region (δ 7.4-8.2 ppm). The protons on the benzaldehyde ring will show splitting patterns characteristic of a 1,3-disubstituted system, while the protons on the 4-chlorophenyl ring will appear as two distinct doublets (an AA'BB' system) due to symmetry.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Aldehyde Carbonyl (C=O): A signal around δ 191-193 ppm.
 - Aromatic Carbons: Multiple signals between δ 127-145 ppm. The carbon bearing the chlorine atom and the quaternary carbons connecting the rings will have distinct chemical shifts.
- IR (Infrared) Spectroscopy:
 - A strong, sharp absorption band around $1700\text{-}1710\text{ cm}^{-1}$ corresponding to the C=O stretch of the aromatic aldehyde.
 - Multiple bands in the $1450\text{-}1600\text{ cm}^{-1}$ region for aromatic C=C stretching.
 - Sharp peaks around $3030\text{-}3100\text{ cm}^{-1}$ for aromatic C-H stretching.
 - A band in the $1000\text{-}1100\text{ cm}^{-1}$ region for the C-Cl stretch.
- Mass Spectrometry (MS):
 - The molecular ion peak (M^+) should be observed at $\text{m/z} \approx 216$. A characteristic isotopic pattern for one chlorine atom ($\text{M}+2$ peak at $\sim 33\%$ the intensity of the M^+ peak) would be definitive confirmation.

Applications in Research and Drug Development

3-(4-Chlorophenyl)benzaldehyde is a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The biphenyl core is associated with a wide range of pharmacological effects.^[4]

Potential as a Synthetic Building Block:

- **Antifungal Agents:** Substituted benzaldehydes and their derivatives (e.g., thiosemicarbazides) are known to be precursors for compounds with antifungal properties.^[5] The aldehyde group can be readily converted into an imine or other functional groups to explore structure-activity relationships.
- **Anti-inflammatory and Analgesic Agents:** Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds feature a biaryl core. This intermediate serves as a starting point for synthesizing analogs of known drugs or novel chemical entities.
- **Antiviral Agents:** N-phenylbenzamide derivatives, which can be synthesized from benzaldehyde precursors, have been investigated for antiviral activity, including against Hepatitis B virus (HBV).^[6]
- **Oncology:** The biphenyl scaffold is present in numerous kinase inhibitors and other anticancer agents. The specific substitution pattern of **3-(4-Chlorophenyl)benzaldehyde** makes it a useful building block for library synthesis in cancer drug discovery programs.

The presence of both an aldehyde and a chloro-substituent allows for orthogonal chemical modifications, making it a highly versatile platform for generating molecular diversity in drug discovery campaigns.

Conclusion

3-(4-Chlorophenyl)benzaldehyde is a strategically important chemical intermediate whose value is derived from its versatile functional groups and the privileged biaryl scaffold. Its synthesis is reliably achieved through modern palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura reaction. While not an end-product itself, its utility as a foundational building block in the synthesis of novel compounds for medicinal, agricultural, and materials science applications is clear. This guide provides the core technical knowledge required for scientists to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

- PubChem. **3-(4-Chlorophenyl)benzaldehyde**.
- Stenutz, R. **3-(4-chlorophenyl)benzaldehyde**. Tables for Chemistry. [Link]
- ChemBK. **3-(4-Chlorophenyl)benzaldehyde**. [Link]
- Arulmani, R., & Rajalakshmi, R. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal for Scientific Research & Development, 6(3), 194-197. [Link]
- Li, Y., et al. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. Journal of Agricultural and Food Chemistry, 70(7), 2130-2141. [Link]
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. CAS Patents | CAS [cas.org]
- 3. Patent Kind Codes for CAS Basic & Patent Family Members [cas.org]
- 4. ijsdr.org [ijsdr.org]
- 5. Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [discovery and history of 3-(4-Chlorophenyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147907#discovery-and-history-of-3-4-chlorophenyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com